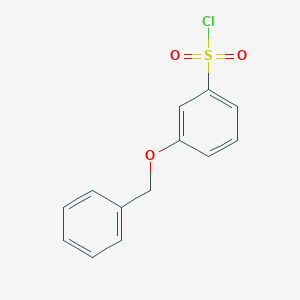

3-(Benzyloxy)benzene-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c14-18(15,16)13-8-4-7-12(9-13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIWWDGQCBSSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Benzyloxy)benzenesulfonyl Chloride (CAS No. 162711-45-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)benzenesulfonyl chloride, registered under CAS number 162711-45-7, is a versatile bifunctional organic compound. Featuring a reactive sulfonyl chloride group and a protective benzyloxy moiety, it serves as a valuable intermediate in synthetic organic chemistry. Its structure is primed for the introduction of a substituted benzenesulfonyl group into a target molecule, a common strategy in the development of pharmacologically active compounds and other functional materials. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on the practical insights relevant to laboratory and process development settings.

Chemical Structure and Core Properties

The fundamental architecture of 3-(benzyloxy)benzenesulfonyl chloride combines a phenylsulfonyl chloride core with a benzyl ether at the meta-position. This arrangement dictates its reactivity and physical properties.

// Define nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#34A853"]; O3 [label="O", fontcolor="#EA4335"]; C7 [label="CH₂"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"];

// Position the nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; S [pos="1.87,0.5!"]; O1 [pos="2.37,1.2!"]; O2 [pos="2.37,-0.2!"]; Cl [pos="2.5,0.5!"]; O3 [pos="-1.74,-0.8!"]; C7 [pos="-2.61,-0.5!"]; C8 [pos="-3.48,-0.8!"]; C9 [pos="-4.35,-0.5!"]; C10 [pos="-5.22,-0.8!"]; C11 [pos="-5.22,-1.8!"]; C12 [pos="-4.35,-2.1!"]; C13 [pos="-3.48,-1.8!"];

// Draw the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl; C3 -- O3; O3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8;

} enddot Caption: Structure of 3-(Benzyloxy)benzenesulfonyl chloride.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 162711-45-7 | - |

| Molecular Formula | C₁₃H₁₁ClO₃S | |

| Molecular Weight | 282.74 g/mol | |

| Appearance | Expected to be a colorless to pale yellow solid or oil. | Inferred from benzenesulfonyl chloride[1] |

| Boiling Point | Predicted: 417.9 ± 28.0 °C at 760 mmHg | |

| Density | Predicted: 1.341 ± 0.06 g/cm³ | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) and insoluble in water, with which it reacts. | Inferred from benzenesulfonyl chloride[1] |

| SMILES | C1=CC=C(C=C1)COC2=CC(=CC=C2)S(=O)(=O)Cl |

Reactivity and Handling

The reactivity of 3-(benzyloxy)benzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, making the compound a versatile reagent for introducing the 3-(benzyloxy)phenylsulfonyl moiety.

-

Reaction with Nucleophiles: It readily reacts with primary and secondary amines to form stable sulfonamides. Similarly, it reacts with alcohols in the presence of a base to yield sulfonate esters. These reactions are fundamental to its application in organic synthesis.

-

Moisture Sensitivity: Like most sulfonyl chlorides, this compound is sensitive to moisture. It undergoes hydrolysis, particularly in the presence of heat or base, to form the corresponding 3-(benzyloxy)benzenesulfonic acid. This necessitates handling and storage under anhydrous conditions.

Safe Handling and Storage

Due to its reactive and corrosive nature, proper safety protocols are imperative when handling 3-(benzyloxy)benzenesulfonyl chloride.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be conducted in a well-ventilated chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage at 2-8°C is recommended.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unreacted material should be quenched with a suitable nucleophile (e.g., a solution of a secondary amine) before disposal.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-(benzyloxy)benzenesulfonyl chloride can be envisioned in a two-step process starting from resorcinol. This pathway leverages standard, well-understood organic transformations.

Experimental Protocol: Synthesis of 3-(Benzyloxy)phenol

This precursor can be synthesized via a Williamson ether synthesis from resorcinol and benzyl chloride.

-

Reaction Setup: To a solution of resorcinol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Addition of Reagent: Slowly add benzyl chloride (1.05 eq) to the stirred suspension.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield 3-(benzyloxy)phenol.[3]

Experimental Protocol: Synthesis of 3-(Benzyloxy)benzenesulfonyl Chloride

The final product can be obtained by the chlorosulfonation of 3-(benzyloxy)phenol.

-

Reaction Setup: In a flask equipped with a dropping funnel and a gas outlet connected to a trap for HCl, cool chlorosulfonic acid (3.0 eq) to 0 °C in an ice bath.

-

Addition of Starting Material: Add 3-(benzyloxy)phenol (1.0 eq) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid or separate as an oil.

-

Isolation and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(benzyloxy)benzenesulfonyl chloride. Further purification can be achieved by recrystallization or column chromatography if necessary.

Predicted Spectroscopic Data

¹H NMR (Predicted)

-

Aromatic Protons (Benzenesulfonyl Ring): Four protons in the range of δ 7.2-8.0 ppm, exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

Aromatic Protons (Benzyl Ring): Five protons in the range of δ 7.3-7.5 ppm, likely appearing as a multiplet.

-

Methylene Protons (-CH₂-): A singlet at approximately δ 5.1 ppm.

¹³C NMR (Predicted)

-

Aromatic Carbons (Benzenesulfonyl Ring): Six signals are expected in the aromatic region (δ 115-160 ppm). The carbon attached to the sulfonyl group will be significantly downfield.

-

Aromatic Carbons (Benzyl Ring): Four signals are expected in the aromatic region (δ 127-136 ppm).

-

Methylene Carbon (-CH₂-): A signal around δ 70 ppm.

Applications in Research and Development

The primary utility of 3-(benzyloxy)benzenesulfonyl chloride lies in its role as a building block for more complex molecules, particularly in the pharmaceutical industry.

-

Synthesis of Sulfonamides: The sulfonamide functional group is a key pharmacophore in a wide range of drugs, including antibacterial agents, diuretics, and anticonvulsants. 3-(Benzyloxy)benzenesulfonyl chloride can be used to synthesize novel sulfonamides where the 3-(benzyloxy)phenyl moiety can modulate the pharmacological properties of the final compound.

-

Protecting Group Chemistry: The benzyl group can serve as a protecting group for the phenol functionality. This allows for selective reactions at the sulfonyl chloride group, with subsequent deprotection of the phenol via catalytic hydrogenation to reveal a hydroxyl group for further functionalization.

-

Intermediate for Functional Materials: The reactive nature of the sulfonyl chloride allows for its incorporation into polymers or onto surfaces to modify their properties.

// Nodes start [label="3-(Benzyloxy)benzenesulfonyl Chloride", fillcolor="#FBBC05"]; amine [label="Primary/Secondary Amine (R₁R₂NH)"]; sulfonamide [label="N-Substituted\n3-(Benzyloxy)benzenesulfonamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; drug_discovery [label="Drug Discovery Scaffolds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotection [label="Catalytic Hydrogenation\n(H₂, Pd/C)"]; phenol_sulfonamide [label="N-Substituted\n3-Hydroxybenzenesulfonamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> sulfonamide [label="Sulfonamide Formation"]; amine -> sulfonamide; sulfonamide -> drug_discovery [label="Biological Screening"]; sulfonamide -> deprotection [label="Deprotection"]; deprotection -> phenol_sulfonamide; phenol_sulfonamide -> drug_discovery [label="Further Functionalization"]; } enddot Caption: Application workflow in drug discovery.

Conclusion

3-(Benzyloxy)benzenesulfonyl chloride is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the realm of medicinal chemistry. Its bifunctional nature allows for the strategic introduction of the 3-(benzyloxy)phenylsulfonyl group, which can be further manipulated to generate diverse molecular architectures. While detailed experimental data for this specific compound is limited, a thorough understanding of its properties and reactivity can be achieved through the analysis of its structure and comparison with well-characterized analogous compounds. The synthetic pathways and handling procedures outlined in this guide provide a solid foundation for its effective and safe utilization in a research and development setting.

References

-

PubChem. Benzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

-

ChemSrc. 3-(benzyloxy)benzene-1-sulfonyl chloride CAS 162711-45-7. [Link]

-

American Elements. 3-(Benzyloxy)phenol. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

- Google Patents. High-purity benzene sulfonyl chloride synthetic method. CN105753751A.

-

Wikipedia. Benzenesulfonyl chloride. [Link]

-

Aaron Chemistry. Safety Data Sheet - 3-(Benzyloxy)benzenesulfonyl chloride. [Link]

Sources

An In-depth Technical Guide to 3-(Benzyloxy)benzene-1-sulfonyl Chloride: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Medicinal Chemistry

3-(Benzyloxy)benzene-1-sulfonyl chloride is a bifunctional organic compound of significant interest in the field of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a reactive sulfonyl chloride group and a benzyloxy moiety, makes it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly sulfonamide derivatives. The sulfonyl chloride functional group serves as a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters, respectively.[1] The benzyloxy group, on the other hand, often acts as a protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a hydroxyl group for further functionalization. This dual functionality allows for a modular approach to the synthesis of intricate molecular scaffolds, a cornerstone of modern drug discovery.[2]

This technical guide provides a comprehensive overview of the molecular structure, synthesis, reactivity, and potential applications of 3-(benzyloxy)benzene-1-sulfonyl chloride, with a focus on providing practical insights for researchers in the field.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-(benzyloxy)benzene-1-sulfonyl chloride consists of a benzene ring substituted at the 1-position with a sulfonyl chloride group (-SO₂Cl) and at the 3-position with a benzyloxy group (-OCH₂C₆H₅).

Table 1: Physicochemical Properties of 3-(Benzyloxy)benzene-1-sulfonyl Chloride

| Property | Value | Source |

| CAS Number | 162711-45-7 | Echemi[3] |

| Molecular Formula | C₁₃H₁₁ClO₃S | Echemi[3] |

| Molecular Weight | 282.74 g/mol | Sigma-Aldrich |

| Predicted Density | 1.341 g/cm³ | Echemi[4] |

| Predicted Boiling Point | 417.9 °C | Echemi[4] |

| Predicted XLogP3 | 4.27390 | Echemi[4] |

| Predicted PSA | 51.75 Ų | Echemi[4] |

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and benzyl rings, as well as the methylene protons of the benzyl group.

-

Aromatic Protons (Benzenesulfonyl moiety): The protons on the benzene ring bearing the sulfonyl chloride will appear in the downfield region, typically between δ 7.5 and 8.0 ppm. The substitution pattern will lead to a complex splitting pattern.

-

Aromatic Protons (Benzyl moiety): The five protons of the benzyl group's phenyl ring will likely appear as a multiplet around δ 7.2-7.4 ppm.[5]

-

Methylene Protons (-CH₂-): The two benzylic protons will be visible as a singlet at approximately δ 5.1 ppm.[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: The carbon atoms of the two aromatic rings will resonate in the region of δ 115-160 ppm. The carbon attached to the sulfonyl group and the carbon attached to the ether oxygen will be shifted further downfield.

-

Methylene Carbon (-CH₂-): The benzylic carbon is expected to appear around δ 70 ppm.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonyl chloride and ether functional groups.

-

S=O Stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group are expected around 1375 cm⁻¹ and 1185 cm⁻¹, respectively.

-

S-Cl Stretching: A characteristic absorption for the sulfur-chlorine bond should be observed in the fingerprint region.

-

C-O-C Stretching: The ether linkage will likely show a strong stretching band in the range of 1250-1000 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings will also be present.

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak. Common fragmentation would involve the loss of the chlorine atom, the sulfonyl group, and cleavage of the benzyloxy group.

Synthesis of 3-(Benzyloxy)benzene-1-sulfonyl Chloride: A Plausible Synthetic Route

A specific, detailed experimental protocol for the synthesis of 3-(benzyloxy)benzene-1-sulfonyl chloride is not widely published. However, based on established methods for the preparation of benzenesulfonyl chlorides, a reliable two-step synthetic route can be proposed, starting from 3-phenoxyphenol. This approach involves the benzylation of the phenol followed by chlorosulfonation of the resulting ether.

Step 1: Synthesis of 1-(Benzyloxy)-3-phenoxybenzene

This initial step involves the protection of the phenolic hydroxyl group of 3-phenoxyphenol as a benzyl ether. This is a standard Williamson ether synthesis.

Reaction Scheme:

Caption: Workflow for the synthesis of 1-(Benzyloxy)-3-phenoxybenzene.

Experimental Protocol:

-

To a solution of 3-phenoxyphenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-(benzyloxy)-3-phenoxybenzene.

Causality Behind Experimental Choices:

-

Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.

-

Acetone: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Reflux: Heating the reaction increases the rate of the Williamson ether synthesis.

Step 2: Chlorosulfonation of 1-(Benzyloxy)-3-phenoxybenzene

The second step is the electrophilic aromatic substitution reaction where the benzyloxy-substituted benzene ring is chlorosulfonated using chlorosulfonic acid.

Reaction Scheme:

Caption: Workflow for the chlorosulfonation reaction.

Experimental Protocol:

-

Dissolve 1-(benzyloxy)-3-phenoxybenzene (1 equivalent) in a suitable inert solvent such as dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(benzyloxy)benzene-1-sulfonyl chloride.

-

The crude product may be used directly in the next step or purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Chlorosulfonic Acid: This is a powerful electrophile used for the direct introduction of the chlorosulfonyl group onto the aromatic ring.[4]

-

Low Temperature: The reaction is highly exothermic and is performed at low temperatures to control the reaction rate and prevent the formation of side products.

-

Quenching on Ice: This step is crucial to decompose the excess chlorosulfonic acid and to precipitate the product.

Reactivity and Synthetic Applications

The primary utility of 3-(benzyloxy)benzene-1-sulfonyl chloride lies in its ability to act as a precursor for sulfonamides. The sulfonyl chloride group is a highly reactive electrophile that readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides.[1] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents.

Synthesis of Sulfonamides

The reaction of 3-(benzyloxy)benzene-1-sulfonyl chloride with an amine is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Sources

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105753751A - High-purity benzene sulfonyl chloride synthetic method - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Methoxybenzyl chloride(824-98-6) 1H NMR [m.chemicalbook.com]

A Guide to the Thermodynamic Characterization of 3-(Benzyloxy)benzene-1-sulfonyl Chloride: An Integrated Experimental and Computational Approach

Abstract

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's thermodynamic properties is fundamental to ensuring process safety, reaction optimization, and formulation stability. This technical guide outlines a comprehensive strategy for determining the core thermodynamic properties of 3-(benzyloxy)benzene-1-sulfonyl chloride. Given the limited availability of direct experimental data for this specific compound, this document provides a robust framework of established experimental protocols and computational methods. It is designed to serve as an authoritative guide for characterizing this and other novel chemical entities, emphasizing the causality behind methodological choices to ensure data integrity and reliability.

Introduction: The Need for Thermodynamic Scrutiny

3-(Benzyloxy)benzene-1-sulfonyl chloride (CAS No. 162711-45-7) is a substituted aromatic sulfonyl chloride. Such molecules are valuable intermediates in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters, which are common motifs in medicinal chemistry. The sulfonyl chloride functional group, however, is inherently reactive.[1] Its propensity for hydrolysis and potential for thermal decomposition necessitates a detailed understanding of its thermodynamic landscape.[1][2]

Key thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) govern the spontaneity and energy balance of chemical reactions and physical transitions.[3] For a compound like 3-(benzyloxy)benzene-1-sulfonyl chloride, this data is critical for:

-

Process Safety: Identifying thermal hazards, such as exothermic decomposition, to prevent runaway reactions.

-

Reaction Optimization: Defining optimal temperature ranges for synthesis and avoiding degradation pathways.

-

Storage and Stability: Establishing safe storage conditions to ensure the compound's integrity over time.

-

Drug Development: Understanding the energy of conformational states and its solubility, which are influenced by Gibbs free energy.[4][5]

This guide details a two-pronged approach—integrating state-of-the-art experimental thermal analysis with validated computational modeling—to build a complete thermodynamic profile.

Physicochemical Profile and Inferred Stability

Molecular and Predicted Properties

The fundamental properties of the target molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClO₃S | [6] |

| Molecular Weight | 282.74 g/mol | [6] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [6] |

| Predicted LogP | 3.1931 | [6] |

| Hazard Class | 8 (Corrosive) | [6] |

Chemical Stability Considerations

The stability of sulfonyl halides generally decreases in the order F > Cl > Br > I.[1] As a sulfonyl chloride, the title compound is expected to exhibit significant reactivity.

-

Hydrolytic Instability: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and hydrochloric acid.[1] This is a critical consideration for handling and storage, requiring a dry, inert atmosphere.

-

Thermal Instability: Aromatic sulfonyl chlorides can undergo thermal decomposition, often through the extrusion of sulfur dioxide (SO₂) to yield an aryl chloride.[2][7] This decomposition can be accelerated at elevated temperatures and is a primary safety concern that must be quantified. The stability is also highly dependent on the nature and position of substituents on the aromatic ring.[2]

The Integrated Thermo-Analytical Workflow

To experimentally determine the key thermodynamic transitions and thermal stability, a combined approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry standard.[8] TGA provides quantitative information on mass changes as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[8][9] Using them in concert provides a comprehensive and cross-validating thermal profile.

Caption: Quantum computational workflow for thermodynamics.

Protocol 3: DFT-Based Thermodynamic Calculation

Objective: To calculate the standard enthalpy of formation (ΔH_f°), standard entropy (S°), and heat capacity (C_v) in the gas phase.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Causality of Method Selection: The B3LYP functional with the 6-31G* basis set is chosen as it represents a widely accepted compromise between computational cost and accuracy for organic molecules.

-

Methodology:

-

Structure Input: Build the 3D structure of 3-(benzyloxy)benzene-1-sulfonyl chloride in the software's molecular editor.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. Use the B3LYP functional and the 6-31G* basis set. This step is critical as all subsequent calculations depend on an accurately minimized structure.

-

Frequency Calculation: Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G*). This is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermochemical Analysis: The output of the frequency calculation will contain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These values are derived from the vibrational, translational, and rotational partition functions calculated by the software. [10]* Data Analysis:

-

Extract the standard-state (298.15 K and 1 atm) values for Enthalpy (H), Gibbs Free Energy (G), and Entropy (S) from the output file. Note that these are absolute values, not formation values.

-

To calculate the enthalpy of formation (ΔH_f°), an appropriate isodesmic or atomization reaction scheme must be used, which corrects for systematic errors in the DFT calculation. This involves calculating the energies of reference species with well-known experimental ΔH_f° values.

-

Summary of Thermodynamic Data

The following tables summarize the target properties for 3-(benzyloxy)benzene-1-sulfonyl chloride (which are to be determined via the protocols above) and provide known data for the parent compound, benzenesulfonyl chloride, for authoritative comparison.

Table 1: Thermodynamic Properties of 3-(Benzyloxy)benzene-1-sulfonyl chloride

| Parameter | Value | Method |

| Melting Point (T_m) | TBD | DSC |

| Enthalpy of Fusion (ΔH_fus) | TBD | DSC |

| Decomposition Onset (T_d) | TBD | TGA |

| Std. Enthalpy of Formation (ΔH_f°) | TBD | DFT Calculation |

| Std. Gibbs Free Energy of Formation (ΔG_f°) | TBD | DFT Calculation |

| Standard Entropy (S°) | TBD | DFT Calculation |

Table 2: Reference Thermodynamic Properties of Benzenesulfonyl Chloride (CAS 98-09-9)

| Parameter | Value | Source |

| Melting Point (T_fus) | 287.15 K (14.0 °C) | [11][12] |

| Enthalpy of Fusion (Δ_fus_H°) | 20.91 kJ/mol | [11] |

| Enthalpy of Formation (Gas, Δ_f_H°gas) | -399.73 kJ/mol | [11] |

| Gibbs Free Energy of Formation (Δ_f_G°) | -368.42 kJ/mol | [11] |

| S-Cl Bond Dissociation Enthalpy | ~295 kJ/mol | [13] |

Conclusion

A comprehensive understanding of the thermodynamic properties of 3-(benzyloxy)benzene-1-sulfonyl chloride is essential for its safe and effective use in research and development. While direct experimental data is not widely published, this guide provides a validated, first-principles-based framework for its determination. By systematically applying the experimental protocols for TGA and DSC and leveraging the predictive power of DFT calculations, researchers can generate the reliable data needed to control reaction conditions, ensure process safety, and predict the compound's long-term stability. This integrated approach embodies the principles of scientific integrity and provides a blueprint for the characterization of novel chemical entities.

References

-

Chemsrc. 3-(BENZYLOXY)BENZOYL CHLORIDE | CAS#:61535-46-4. Available at: [Link].

-

PubChem. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. Available at: [Link].

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link].

-

Wikipedia. Sulfonyl halide. Available at: [Link].

-

ResearchGate. (PDF) The Calculation of Thermodynamic Properties of Molecules. Available at: [Link].

-

ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2. Available at: [Link].

-

ResearchGate. (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link].

-

Active Thermochemical Tables. Sulfuryl Dichloride Enthalpy of Formation. Available at: [Link].

-

National Institutes of Health. On Free Energy Calculations in Drug Discovery. Available at: [Link].

-

ACS Publications. Free Energy Methods in Drug Discovery—Introduction | ACS Symposium Series. Available at: [Link].

-

MDPI. Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Available at: [Link].

-

ACS Publications. Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. Available at: [Link].

-

Active Thermochemical Tables. Sulfuryl Dichloride Enthalpy of Formation. Available at: [Link].

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link].

-

ACS Publications. Sulfur?chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Available at: [Link].

-

Cheméo. Chemical Properties of Benzenesulfonyl chloride (CAS 98-09-9). Available at: [Link].

-

u:cris-Portal - University of Vienna. Contribution of sulfonyl-aromatic and sulfonic acid-aromatic interactions in novel sulfonyl/sulfonic acid-embedded reversed phase materials. Available at: [Link].

-

ChemRxiv. Computational Prediction of the Supramolecular Self-Assembling Properties of Organic Molecules: Flexibility vs Rigidity. Available at: [Link].

-

ResearchGate. Calculation of Gibbs-free energy (DG°tr) | Download Table. Available at: [Link].

-

NIST WebBook. Benzenesulfonyl chloride. Available at: [Link].

-

National Institutes of Health. Machine Learning for Predicting Chemical Potentials of Multifunctional Organic Compounds in Atmospherically Relevant Solutions. Available at: [Link].

-

PubMed. The combined use of DSC and TGA for the thermal analysis of atenolol tablets. Available at: [Link].

-

ACS Publications. Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. Available at: [Link].

-

University of Illinois Urbana-Champaign. Characterizing Solid Compounds by DSC and TGA. Available at: [Link].

-

Chemistry LibreTexts. Gibbs (Free) Energy. Available at: [Link].

-

MDPI. Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. Available at: [Link].

-

Wikipedia. Benzenesulfonyl chloride. Available at: [Link].

-

Cheméo. Chemical Properties of Benzyl chloride (CAS 100-44-7). Available at: [Link].

- Google Patents. Preparation method of substituted benzene sulfonyl chloride.

Sources

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. mdpi.com [mdpi.com]

- 11. Benzenesulfonyl chloride (CAS 98-09-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

The Enduring Reactivity of Aryl Sulfonyl Chlorides: A Journey from Historical Discovery to Modern Synthetic Marvels

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Sulfonamide Chemistry

Aryl sulfonyl chlorides are a class of organic compounds of paramount importance in the landscape of chemical synthesis, particularly in the pharmaceutical and agrochemical industries. Their significance is intrinsically linked to their role as precursors to sulfonamides, a moiety present in a vast array of therapeutic agents, from antibacterial drugs to diuretics and hypoglycemics. This guide provides an in-depth exploration of the discovery and historical synthesis of aryl sulfonyl chlorides, charting a course from seminal, century-old reactions to the sophisticated and elegant methodologies that define modern organic chemistry. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.

The Genesis of a Workhorse Reagent: Early Synthetic Strategies

The early 20th century witnessed the dawn of aryl sulfonyl chloride synthesis, driven by the burgeoning field of dye chemistry and the subsequent discovery of the medicinal properties of sulfonamides. These foundational methods, while still relevant in certain contexts, were often characterized by harsh reaction conditions and limited functional group tolerance.

The Sandmeyer-Meerwein Reaction: A Diazonium-Mediated Classic

One of the most enduring methods for the preparation of aryl sulfonyl chlorides is a modification of the Sandmeyer reaction, introduced by Meerwein. This approach involves the reaction of an aryl diazonium salt with sulfur dioxide in the presence of a copper salt catalyst.[1]

Traditional Protocol: The classical procedure typically involves diazotization of an aromatic amine in an acidic medium (e.g., concentrated HCl) with sodium nitrite, followed by the addition of this diazonium salt solution to a solution of sulfur dioxide in acetic acid containing a copper(I) or copper(II) catalyst.[2] A critical aspect of this traditional method is the minimization of water content to prevent hydrolysis of the sulfonyl chloride product.[1]

Causality in Experimental Design:

-

Diazotization: The conversion of the primary amine to a diazonium salt is crucial as it creates an excellent leaving group (N₂), facilitating the subsequent substitution reaction. The reaction is performed at low temperatures (typically 0-5 °C) to ensure the stability of the thermally labile diazonium salt.

-

Sulfur Dioxide: SO₂ acts as the source of the sulfonyl group. Its gaseous nature, however, presents significant handling challenges, particularly on a large scale.[2]

-

Copper Catalyst: The copper salt (e.g., CuCl or CuCl₂) facilitates the radical-mediated decomposition of the diazonium salt and the subsequent reaction with sulfur dioxide.

-

Acetic Acid: This solvent was chosen for its ability to dissolve the reactants and maintain a non-aqueous environment to minimize product hydrolysis. However, its removal during workup can be problematic.[2]

Limitations of the Classical Approach: While historically significant, the traditional Sandmeyer-Meerwein synthesis of aryl sulfonyl chlorides suffers from several drawbacks that have prompted the development of more refined methods. The use of gaseous and corrosive sulfur dioxide, the requirement for stoichiometric amounts of copper salts, and the often-difficult separation of the product from the acetic acid solvent have limited its industrial applicability.[2] Furthermore, the reaction's efficiency can be sensitive to the electronic nature of the aromatic ring.[1]

The Evolution of Synthesis: Addressing the Challenges of the Past

The inherent limitations of early methods spurred innovation, leading to the development of safer, more efficient, and environmentally benign synthetic routes to aryl sulfonyl chlorides.

The Aqueous Revolution: A Safer and More Sustainable Sandmeyer-Type Reaction

A significant advancement in the synthesis of aryl sulfonyl chlorides from diazonium salts has been the development of an aqueous process. This method ingeniously circumvents the need for both acetic acid and gaseous sulfur dioxide.[1][3]

The Core Innovation: This process utilizes a mixture of thionyl chloride in water as the source of sulfur dioxide, in the presence of an electron transfer catalyst like cuprous chloride (CuCl).[2][3] The reaction is carried out under aqueous acidic conditions.

Self-Validating System and Mechanistic Insights: A remarkable feature of this aqueous process is that the aryl sulfonyl chloride product, being sparingly soluble in water, precipitates directly from the reaction mixture in high purity.[1][3] This insolubility effectively protects the product from hydrolysis, a major concern in aqueous environments. The process is particularly effective for electron-deficient and electron-neutral aryl substrates.[1][3]

Advantages of the Aqueous Method:

-

Enhanced Safety: Eliminates the handling of hazardous gaseous sulfur dioxide.

-

Improved Robustness and Scalability: The process is more tolerant to variations in reaction conditions and can be readily scaled up.[1][3]

-

Environmental Benefits: Avoids the use of organic solvents like acetic acid, reducing the effluent load.[1]

-

Simplified Isolation: The product is often isolated by simple filtration, obviating the need for solvent extractions.[2]

Experimental Protocol: Aqueous Synthesis of 2-Chloropyridine-3-sulfonyl Chloride [2]

-

Preparation of the Diazonium Salt:

-

To a cooled (-5 °C) mixture of 3-amino-2-chloropyridine in concentrated hydrochloric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature between -5 and 0 °C.

-

The resulting slurry is stirred for a short period at low temperature.

-

-

Preparation of the Sulfonylating Reagent:

-

Thionyl chloride is added dropwise to cooled (0 °C) water. The solution is allowed to warm to room temperature.

-

A catalytic amount of copper(I) chloride is added to this solution.

-

-

Reaction and Isolation:

-

The cold diazonium salt slurry is added to the sulfonylating reagent solution, maintaining the reaction temperature below 0 °C.

-

As the addition proceeds, the 2-chloropyridine-3-sulfonyl chloride product precipitates as a solid.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried.

-

Direct Chlorosulfonylation: An Electrophilic Aromatic Substitution Approach

Another historically important method for the synthesis of aryl sulfonyl chlorides is the direct chlorosulfonylation of aromatic compounds using chlorosulfonic acid.[4][5]

Reaction Principle: This is an electrophilic aromatic substitution reaction where chlorosulfonic acid acts as the electrophile. The reaction proceeds in a two-step, one-pot manner for simple arenes like benzene.[5]

C₆H₆ + HOSO₂Cl → C₆H₅SO₃H + HCl C₆H₅SO₃H + HOSO₂Cl → C₆H₅SO₂Cl + H₂SO₄

Causality and Limitations: The strongly acidic and oxidizing nature of chlorosulfonic acid imposes significant limitations on the substrate scope.[4] Aromatic rings bearing acid-sensitive functional groups are often not compatible with this method. Furthermore, the reaction can suffer from a lack of regioselectivity with substituted arenes.

Modern Frontiers in Aryl Sulfonyl Chloride Synthesis

Contemporary research continues to push the boundaries of aryl sulfonyl chloride synthesis, focusing on milder reaction conditions, broader functional group tolerance, and novel activation strategies.

Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids

A notable modern advancement is the palladium-catalyzed chlorosulfonylation of arylboronic acids.[4] This method offers a significant advantage by proceeding under milder conditions and tolerating a wider range of functional groups compared to traditional methods.

Oxidative Chlorination of Organosulfur Compounds

The oxidative chlorination of various organosulfur compounds, such as thiols, disulfides, and S-alkyl isothiourea salts, provides another versatile route to sulfonyl chlorides.[4] For instance, S-alkyl isothiourea salts, which are readily prepared from alkyl halides and thiourea, can be converted to sulfonyl chlorides in high yields using N-chlorosuccinimide (NCS) as the chlorinating agent.

Late-Stage Functionalization: Activating Sulfonamides

In the context of drug discovery and development, the ability to modify complex molecules at a late stage is highly desirable. A recently developed method enables the conversion of primary sulfonamides into sulfonyl chlorides using a pyrylium salt (Pyry-BF₄) as an activating agent.[6] This mild and selective protocol allows for the late-stage formation of sulfonyl chlorides in the presence of sensitive functional groups, opening new avenues for the synthesis of complex sulfonamide derivatives.[6]

Data Summary: Comparison of Synthetic Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Traditional Sandmeyer-Meerwein | Aryl Amine | NaNO₂, HCl, SO₂, Cu salt, Acetic Acid | Well-established | Use of gaseous SO₂, harsh conditions, solvent removal issues[2] |

| Aqueous Sandmeyer-Type | Aryl Amine | NaNO₂, HCl, Thionyl Chloride, Cu salt, Water | Safer, scalable, environmentally friendly, simple isolation[1][3] | May be less effective for electron-rich systems[1] |

| Direct Chlorosulfonylation | Arene | Chlorosulfonic Acid | Direct, one-pot for simple arenes[5] | Harsh acidic conditions, limited functional group tolerance[4] |

| Pd-Catalyzed Chlorosulfonylation | Arylboronic Acid | SO₂ source, Pd catalyst, oxidant | Mild conditions, good functional group tolerance[4] | Cost of catalyst, removal of metal impurities |

| Oxidative Chlorination | S-Alkyl Isothiourea Salts | N-Chlorosuccinimide | Readily available starting materials, good yields[7] | Requires pre-functionalization to the sulfur compound |

| Late-Stage from Sulfonamides | Primary Sulfonamide | Pyry-BF₄, Nucleophile | Mild, selective, suitable for complex molecules[6] | Stoichiometric use of activating agent |

Visualizing the Synthetic Pathways

The Sandmeyer-Meerwein Reaction Pathway

Caption: Workflow for the aqueous synthesis of aryl sulfonyl chlorides.

Conclusion: A Legacy of Innovation and Future Perspectives

The journey of aryl sulfonyl chloride synthesis is a testament to the relentless pursuit of chemical innovation. From the early, often challenging, methodologies to the elegant and sustainable processes of today, the evolution of these synthetic routes has been driven by the need for greater efficiency, safety, and versatility. For the modern researcher, a deep understanding of both the historical context and the latest advancements is crucial for making informed decisions in the design and execution of synthetic strategies. As the demand for novel sulfonamide-based therapeutics and materials continues to grow, the development of even more sophisticated and practical methods for accessing aryl sulfonyl chlorides will undoubtedly remain an active and exciting area of chemical research.

References

-

St-Jean, F., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

- Google Patents. (2003). Process for the manufacture of arylsulfonyl chloride. US20030162973A1.

-

ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

Fu, Y., et al. (n.d.). CuI Catalyzed Sulfonylation of Organozinc Reagents with Sulfonyl halides. Royal Society of Chemistry. [Link]

-

MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

-

Deeming, A. S., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. [Link]

-

Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

-

Johnson, T. B. (1939). The Synthesis of Sulfonyl Chlorides by Chlorination of Sulphur Compounds. PNAS. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for 3-(Benzyloxy)benzene-1-sulfonyl Chloride as a Phenol Protecting Group

Introduction: A Strategic Tool for Phenolic Protection in Complex Synthesis

In the landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious selection of protecting groups is paramount to success.[1] Phenols, with their inherent nucleophilicity and susceptibility to oxidation, often require robust protection to withstand a variety of reaction conditions. This guide introduces 3-(benzyloxy)benzene-1-sulfonyl chloride as a strategic protecting group for phenols, offering a unique combination of stability and selective deprotection pathways.

The benzyloxy substituent on the sulfonyl chloride reagent provides a key advantage: a site for secondary deprotection via catalytic hydrogenolysis. This dual-layered protection strategy allows for the unmasking of the phenol under specific, mild conditions, often orthogonal to the cleavage of other protecting groups. This document provides a comprehensive overview of the synthesis of this reagent, detailed protocols for the protection of phenols, and methods for its subsequent removal, grounded in established chemical principles.

Synthesis of 3-(Benzyloxy)benzene-1-sulfonyl Chloride: A Practical Approach

Workflow for the Synthesis of 3-(Benzyloxy)benzene-1-sulfonyl Chloride

Sources

Application Notes and Protocols: Derivatization of Amino Acids with 3-(Benzyloxy)benzene-1-sulfonyl Chloride for HPLC and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Reagent for Enhanced Amino Acid Analysis

The precise quantification of amino acids is a cornerstone of research in biochemistry, drug development, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection is a powerful technique for this purpose. However, the inherent properties of many amino acids, such as their high polarity and lack of a strong chromophore, present analytical challenges, including poor retention on reversed-phase columns and low detection sensitivity.

To overcome these limitations, pre-column derivatization is a widely adopted strategy. This involves chemically modifying the amino acids to introduce a tag that enhances their chromatographic retention and detectability. While several reagents are commercially available for this purpose, this document introduces a novel derivatizing agent, 3-(benzyloxy)benzene-1-sulfonyl chloride , and provides a comprehensive guide to its application.

This reagent is designed to react with the primary and secondary amino groups of amino acids, attaching a lipophilic benzyloxybenzene sulfonyl moiety. This modification increases the hydrophobicity of the amino acids, leading to improved retention in reversed-phase HPLC, and introduces a strong chromophore for sensitive UV detection. Furthermore, the sulfonyl group provides a characteristic fragmentation pattern in mass spectrometry, aiding in structural confirmation and quantification.

These application notes provide a theoretical framework for the derivatization reaction, detailed protocols for the synthesis of the reagent and its use in amino acid derivatization, and guidelines for the subsequent analysis by HPLC-UV and LC-MS.

Theoretical Background

The Derivatization Reaction: A Nucleophilic Attack

The derivatization of amino acids with 3-(benzyloxy)benzene-1-sulfonyl chloride proceeds via a nucleophilic substitution reaction. Under alkaline conditions (typically pH 9-10), the amino group of the amino acid is deprotonated, rendering it a potent nucleophile. This nucleophilic amine then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide bond. The alkaline buffer serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

The benzyloxy group on the phenyl ring of the reagent offers several advantages:

-

Increased Hydrophobicity: The benzyl and phenyl groups significantly increase the non-polar character of the derivatized amino acid, enhancing its retention on C18 and other reversed-phase HPLC columns.

-

UV Absorbance: The aromatic rings of the benzyloxybenzene moiety act as a chromophore, allowing for sensitive detection using UV-Vis spectrophotometers. Based on structurally similar compounds like benzoic acid (λmax ~230 nm, 274 nm) and 3-aminobenzoic acid (λmax ~226 nm, 272 nm), it is anticipated that the derivatized amino acids will exhibit strong absorbance in the 230-280 nm range.[1][2][3] An optimal starting wavelength for detection would be approximately 260 nm.

-

Mass Spectrometry Compatibility: The sulfonamide linkage provides a predictable site for fragmentation in tandem mass spectrometry, typically involving cleavage of the S-N bond. This allows for the development of sensitive and specific Multiple Reaction Monitoring (MRM) assays for quantification.

Figure 1: General reaction scheme for the derivatization of an amino acid with 3-(benzyloxy)benzene-1-sulfonyl chloride.

Experimental Protocols

Part 1: Synthesis of 3-(Benzyloxy)benzene-1-sulfonyl Chloride

The synthesis of the derivatization reagent is a two-step process starting from resorcinol.

Step 1: Synthesis of 3-(Benzyloxy)phenol

This procedure is adapted from established methods for the mono-alkylation of phenols.

-

Materials:

-

Resorcinol

-

Benzyl chloride

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add resorcinol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetone.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add benzyl chloride (1.0 equivalent) to the refluxing mixture.

-

Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1 M NaOH, followed by water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

-

Purify the 3-(benzyloxy)phenol by flash column chromatography or recrystallization.

-

Step 2: Chlorosulfonation of 3-(Benzyloxy)phenol

This protocol is adapted from the chlorosulfonation of similarly activated aromatic compounds.[4][5] Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Materials:

-

3-(Benzyloxy)phenol

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Crushed ice

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a gas outlet connected to a trap for HCl gas, cool an excess of chlorosulfonic acid (at least 5 equivalents) to 0 °C in an ice bath.

-

Dissolve 3-(benzyloxy)phenol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

-

Slowly add the solution of 3-(benzyloxy)phenol to the cold, stirred chlorosulfonic acid. Maintain the temperature at 0-5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the solid product under vacuum to yield 3-(benzyloxy)benzene-1-sulfonyl chloride. The product should be stored in a desiccator.

-

Figure 2: Workflow for the synthesis of the derivatization reagent.

Part 2: Derivatization of Amino Acids

This protocol is based on established methods for dansyl chloride derivatization.[2][6]

-

Reagents and Materials:

-

Amino acid standards or sample hydrolysate

-

Derivatization Buffer: 100 mM Sodium Bicarbonate, pH 9.5

-

3-(benzyloxy)benzene-1-sulfonyl chloride solution: 10 mg/mL in anhydrous acetonitrile (prepare fresh)

-

Quenching Solution: 2 M Methylamine hydrochloride in water

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

-

Procedure:

-

To 50 µL of amino acid standard or sample in a microcentrifuge tube, add 100 µL of Derivatization Buffer.

-

Add 100 µL of the 3-(benzyloxy)benzene-1-sulfonyl chloride solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction at 60 °C for 45 minutes in a heating block.

-

After incubation, cool the mixture to room temperature.

-

Add 20 µL of the Quenching Solution to react with the excess derivatizing reagent. Vortex and let stand for 10 minutes.

-

Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Analytical Methodologies

HPLC-UV Analysis

The increased hydrophobicity of the derivatized amino acids allows for excellent separation on reversed-phase columns.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 260 nm (start); optimize based on spectra |

| Injection Volume | 5 µL |

LC-MS/MS Analysis

For higher sensitivity and specificity, LC-MS/MS is the preferred method. The derivatized amino acids are expected to ionize well in both positive and negative electrospray ionization (ESI) modes.

-

Ionization Mode: ESI Positive or Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Predicted Fragmentation: The primary fragmentation pathway for sulfonamides is the cleavage of the S-N bond. Therefore, a common product ion corresponding to the protonated or deprotonated 3-(benzyloxy)benzenesulfonic acid fragment can be monitored. The other transition would be from the precursor ion to a fragment resulting from the loss of the sulfonyl group or other characteristic losses from the amino acid side chain.

Figure 3: General workflow for the analysis of amino acids using 3-(benzyloxy)benzene-1-sulfonyl chloride derivatization.

Conclusion and Future Perspectives

The use of 3-(benzyloxy)benzene-1-sulfonyl chloride as a novel derivatizing agent for amino acid analysis presents a promising alternative to existing methods. The protocols outlined in this application note provide a solid foundation for researchers to implement this methodology. The enhanced hydrophobicity and strong UV absorbance imparted by the benzyloxybenzene sulfonyl moiety are expected to yield excellent chromatographic separation and sensitive detection.

Further optimization of the derivatization reaction conditions for specific amino acids and complex biological matrices is encouraged. Additionally, a comprehensive study of the fragmentation patterns of the derivatized amino acids in various mass spectrometry platforms will be invaluable for developing robust and highly sensitive quantitative assays. The application of this novel reagent has the potential to advance research in fields that rely on accurate and sensitive amino acid analysis.

References

-

UV-visible spectroscopic scan of benzoic acid the concentration of 1.0, 3.0, 5.0, 8.0 and 10 ppm shows the λmax at 230 nm. ResearchGate. Available at: [Link]

-

Targeted quantification of amino acids by dansylation. National Institutes of Health. Available at: [Link]

-

Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Available at: [Link]

-

Chlorosulfonation of Aromatic Methyl Ethers with Thionyl Chloride. ConnectSci. Available at: [Link]

-

Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

-

Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]

-

Benzoic acid - NIST. National Institute of Standards and Technology. Available at: [Link]

-

UV-Vis Spectrum of 3-Aminobenzoic Acid. SIELC Technologies. Available at: [Link]

-

The absorption spectrum of aniline. ResearchGate. Available at: [Link]

- Process for the preparation of aromatic sulfonyl chlorides. Google Patents.

- Process for the preparation of benzenesulphonyl chloride. Google Patents.

-

Synthesis of 3-benzyloxypropanol. PrepChem.com. Available at: [Link]

-

Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

-

(PDF) Chlorosulfonic Acid. ResearchGate. Available at: [Link]

-

UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Benzyloxy)benzene-1-sulfonyl Chloride

Welcome to the technical support center for the synthesis of 3-(benzyloxy)benzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, improve your yield, and ensure the highest purity of your final product.

The synthesis of 3-(benzyloxy)benzene-1-sulfonyl chloride is a critical step in the development of various pharmaceutical compounds. The most common method is the electrophilic aromatic substitution of 3-(benzyloxy)phenol using a chlorosulfonating agent. While seemingly straightforward, this reaction is fraught with potential pitfalls, including side-product formation, low yields, and purification challenges. This guide is built on established chemical principles and field-proven insights to address these issues directly.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each problem is analyzed by its potential causes, followed by actionable solutions grounded in chemical principles.

Logical Flow for Troubleshooting Common Synthesis Issues

Caption: Troubleshooting workflow for identifying and solving common synthesis problems.

Issue 1: Low or No Yield of Sulfonyl Chloride

Potential Cause A: Reagent Inactivity Chlorosulfonic acid is highly reactive and hygroscopic. Old or improperly stored reagent can be partially hydrolyzed to sulfuric acid and HCl, reducing its effectiveness. Sulfuric acid will only sulfonate the aromatic ring to produce the sulfonic acid, which is not the desired product under these conditions.

Solution:

-

Use Fresh Reagent: Always use a freshly opened bottle of chlorosulfonic acid or distill older reagent before use.[1]

-

Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Potential Cause B: Hydrolysis During Reaction or Workup The target product, 3-(benzyloxy)benzene-1-sulfonyl chloride, is highly susceptible to hydrolysis, which converts it back to the corresponding sulfonic acid. This can occur if there is moisture in the glassware, solvents, or during the aqueous workup.

Solution:

-

Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents if the reaction is not performed neat.

-

Proper Quenching: The workup is a critical step. The reaction mixture should be poured slowly and carefully onto a large volume of crushed ice.[1] This method rapidly cools the mixture and dilutes the excess chlorosulfonic acid, minimizing heat generation that can accelerate hydrolysis. Never add water or ice directly to the reaction flask, as this will cause a violent exotherm.[2]

-

Low Water Solubility: Aryl sulfonyl chlorides are often protected from complete hydrolysis by their low solubility in the aqueous quench solution, causing them to precipitate out.[3] This precipitation is advantageous and should be encouraged by maintaining a low temperature.

Potential Cause C: Suboptimal Reaction Temperature Temperature control is crucial. If the temperature is too low, the reaction rate may be too slow to go to completion. If it is too high, the formation of side products, particularly the diaryl sulfone, is favored.[2][4]

Solution:

-

Controlled Addition: Add the 3-(benzyloxy)phenol to the chlorosulfonic acid in portions while maintaining the temperature between 0–5 °C.

-

Gradual Warming: After the addition is complete, allow the reaction to stir at a low temperature before gradually warming to room temperature to ensure the reaction proceeds to completion.

Issue 2: Product is Impure

Potential Impurity A: Diaryl Sulfone The most common byproduct is the diaryl sulfone, formed when the desired sulfonyl chloride product reacts with another molecule of the 3-(benzyloxy)phenol starting material in an electrophilic aromatic substitution.

Causality: This side reaction is favored when the concentration of the starting material is high relative to the chlorosulfonating agent.

Solution:

-

Excess Reagent: Use a significant excess of chlorosulfonic acid (typically 4-5 equivalents). This ensures that the starting material is quickly consumed to form the sulfonyl chloride, minimizing its availability to react to form the sulfone.[5]

-

Order of Addition: Add the 3-(benzyloxy)phenol (or its solution in an inert solvent) to the chlorosulfonic acid, not the other way around. This maintains a high concentration of the chlorosulfonating agent throughout the addition.[5]

-

Low Temperature: As mentioned, lower temperatures disfavor the formation of the sulfone byproduct.

Potential Impurity B: 3-(Benzyloxy)benzenesulfonic Acid This impurity is a result of the hydrolysis of the sulfonyl chloride product. It is often visible as a water-soluble or gummy substance that is difficult to separate from the desired product.

Solution:

-

Minimize Water Contact: Follow all the steps outlined in "Potential Cause B: Hydrolysis" under Issue 1.

-

Washing: During workup, after separating the organic layer, wash it with cold brine (saturated NaCl solution). This helps to remove residual water and any dissolved sulfonic acid.

-

Purification: If significant hydrolysis has occurred, purification via recrystallization or chromatography may be necessary. The sulfonic acid is much more polar than the sulfonyl chloride, which allows for separation.

Frequently Asked Questions (FAQs)

Q1: What is the electrophile in this reaction? At lower temperatures, chlorosulfonic acid undergoes auto-ionization to generate the electrophile, chlorosulfonium cation (SO₂Cl⁺), which then attacks the electron-rich aromatic ring.[4] The overall reaction is an electrophilic aromatic substitution.

Caption: Simplified reaction mechanism overview.

Q2: Why is an excess of chlorosulfonic acid necessary? A 4- to 5-fold excess serves two primary purposes:

-

Solvent: It often acts as the solvent for the reaction.

-

Driving Equilibrium: It drives the reaction to completion and, more importantly, minimizes the formation of the diaryl sulfone byproduct by keeping the concentration of the starting material low relative to the sulfonating agent.[5][6]

Q3: How should I purify the crude 3-(benzyloxy)benzene-1-sulfonyl chloride? Purification can be challenging due to the compound's reactivity.[1]

-

Direct Use: If the crude product is of sufficient purity (as determined by NMR or TLC), it can often be used directly in the next step.[1]

-

Recrystallization: If purification is needed, recrystallization is the preferred method. A non-polar solvent like benzene or a mixture of ethyl acetate and hexanes can be effective. It is crucial that the crude material is thoroughly dried before attempting recrystallization, as heating in the presence of water will cause decomposition.[1]

-

Silica Gel Chromatography: This is generally not recommended due to the high reactivity of sulfonyl chlorides. The acidic nature of silica gel can promote hydrolysis. If chromatography is unavoidable, use a deactivated silica gel and run the column quickly with non-polar eluents.

Q4: My product is a persistent oil and won't solidify. What should I do? This is a common issue, often caused by residual solvent or impurities.

-

Trituration: Vigorously stir the oil with a cold, non-polar solvent like hexanes or pentane. This can wash away soluble impurities and induce crystallization.

-

High Vacuum: Place the oil under a high vacuum for several hours to remove any trace solvents.

-

Seed Crystals: If available, adding a single seed crystal to the oil can initiate crystallization.

-

Anti-Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly add a non-polar anti-solvent (e.g., cold hexanes) until the solution becomes cloudy and precipitation begins.

Experimental Protocol: Synthesis of 3-(Benzyloxy)benzene-1-sulfonyl Chloride

This protocol is a representative procedure. All work involving chlorosulfonic acid must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-(Benzyloxy)phenol | 200.24 | 10.0 g | 0.05 | 1.0 |

| Chlorosulfonic Acid | 116.52 | 23.0 mL (40.0 g) | 0.25 | 5.0 |

| Dichloromethane (DCM) | - | 50 mL | - | - |

| Crushed Ice | - | 400 g | - | - |

| Brine (sat. NaCl) | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Step-by-Step Procedure

-

Preparation:

-

Place 23.0 mL (5.0 eq) of chlorosulfonic acid into a 250 mL three-neck, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Reaction:

-

Dissolve 10.0 g (1.0 eq) of 3-(benzyloxy)phenol in 50 mL of anhydrous dichloromethane.

-

Add the 3-(benzyloxy)phenol solution dropwise to the cold, stirring chlorosulfonic acid over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.

-

Once the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

-

-

Workup:

-

In a separate large beaker (1 L), prepare a slurry of 400 g of crushed ice.

-

CRITICAL STEP: Very slowly and carefully, pour the reaction mixture from the flask onto the crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

-

The crude product should precipitate as a white or off-white solid. Continue stirring until all the ice has melted.

-

Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Extract the aqueous layer twice more with 30 mL portions of DCM.

-

Combine all organic layers and wash with 50 mL of cold water, followed by 50 mL of cold brine.

-

-

Isolation and Drying:

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Do not use excessive heat.

-

The resulting crude solid or oil should be placed under a high vacuum to remove residual solvent. The yield of crude material is typically in the 75-85% range.

-

References

-

Organic Syntheses Procedure. Benzenesulfonyl chloride. A classic procedure detailing the use of excess chlorosulfonic acid to minimize sulfone formation. [Link]

- US Patent US4105692A.Process for the preparation of benzenesulphonyl chloride.

-

PrepChem. Preparation of benzene sulfonyl chloride. Provides alternative methods using phosphorus pentachloride or phosphorus oxychloride. [Link]

- Nacsa, E. D., & Lambert, T. H.Synthesis of sulfonyl chloride substrate precursors. Provides detailed experimental procedures for various sulfonyl chlorides. [Source link not directly applicable but methodology is relevant]

-

Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Highlights how low aqueous solubility protects sulfonyl chlorides from hydrolysis during workup. [Link]

- CN112759536A.Process for the preparation of substituted benzene sulfonyl chlorides.

- CN105753751A.High-purity benzene sulfonyl chloride synthetic method. Mentions that high reaction temperatures increase phenylsulfone byproducts and lower yields.

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Provides an overview of various chlorosulfonation methods. [Link]

-

3D Chemistry YouTube Channel. Chlorosulphonation of benzene. Explains the reaction mechanism of chlorosulfonation. [Link]

-

Organic Syntheses Procedure. Sulfanilyl chloride, N-acetyl-. Describes purification challenges and the importance of using dry material to prevent decomposition. [Link]

-

Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene? Discusses the generation of the electrophile (SO₂Cl⁺) from chlorosulfonic acid. [Link]

-

Cremlyn, R. J. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec. A comprehensive text on the reactions of chlorosulfonic acid. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN105753751A - High-purity benzene sulfonyl chloride synthetic method - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. globalspec.com [globalspec.com]

Technical Support Center: Purification of Crude 3-(Benzyloxy)benzene-1-sulfonyl Chloride

Welcome to the technical support center for the purification of crude 3-(benzyloxy)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and ensure the success of your experiments.

Understanding the Chemistry of Purification

3-(Benzyloxy)benzene-1-sulfonyl chloride is a reactive molecule, and its purification requires careful consideration of its stability and the nature of potential impurities. The primary degradation pathway is hydrolysis to the corresponding sulfonic acid, a reaction catalyzed by moisture and elevated temperatures. The most common impurities are unreacted starting materials, the sulfonic acid hydrolysis product, and a diaryl sulfone byproduct. The choice of purification method will depend on the scale of your reaction and the nature of the impurities present.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 3-(benzyloxy)benzene-1-sulfonyl chloride in a question-and-answer format.

Issue 1: My crude product is an oil/waxy solid that is difficult to handle.

-

Question: After the reaction workup, my crude 3-(benzyloxy)benzene-1-sulfonyl chloride is a viscous oil or a low-melting solid. How can I best handle and purify it?

-

Answer: This physical state is common for sulfonyl chlorides with bulky substituents. For small-scale purifications (< 5g), flash column chromatography is the most effective method to remove both polar and non-polar impurities. For larger scales, vacuum distillation can be employed if the compound is thermally stable. Recrystallization is also a viable option if a suitable solvent system can be identified; this often requires some experimentation with different solvents.

Issue 2: I see a significant amount of a water-soluble, acidic impurity.

-

Question: My crude product is contaminated with a significant amount of a compound that is soluble in aqueous base. I suspect it is the sulfonic acid. How can I remove it?

-